4-Monodesmethyl Tetracycine
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Overview
Description
4-Monodesmethyl Tetracycine is a chemical compound with the molecular formula C21H22N2O8 and a molecular weight of 430.413. It is a derivative of tetracycline, a broad-spectrum antibiotic known for its effectiveness against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Monodesmethyl Tetracycine typically involves the selective demethylation of tetracycline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Monodesmethyl Tetracycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
4-Monodesmethyl Tetracycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of tetracycline derivatives.
Biology: Employed in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Monodesmethyl Tetracycine involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site. This action inhibits the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with a broader spectrum of activity.
Doxycycline: A more potent derivative with better pharmacokinetic properties.
Minocycline: Known for its enhanced lipid solubility and tissue penetration.
Uniqueness
4-Monodesmethyl Tetracycine is unique due to its selective demethylation, which can result in different pharmacological properties compared to its parent compound, tetracycline. This selective modification can lead to variations in antibacterial activity, resistance profiles, and potential therapeutic applications .
Properties
CAS No. |
267244-12-2 |
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Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O8/c1-20(30)7-4-3-5-10(24)11(7)15(25)12-8(20)6-9-14(23-2)16(26)13(19(22)29)18(28)21(9,31)17(12)27/h3-5,8-9,14,23-25,28,30-31H,6H2,1-2H3,(H2,22,29)/t8-,9-,14-,20+,21-/m0/s1 |
InChI Key |
ZCCFIIVCKYRLRU-SEWKDGPHSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O |
Origin of Product |
United States |
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